

Technical Overview: Azide-PEG3-L-alanine-Fmoc

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Compound of Interest

Compound Name: Azide-PEG3-L-alanine-Fmoc

Cat. No.: B1193213

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Introduction:

Azide-PEG3-L-alanine-Fmoc is a specialized chemical reagent integral to advanced biochemical and pharmaceutical research. It is a heterobifunctional molecule incorporating three key components: an azide group for "click chemistry," a polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and an Fmoc-protected L-alanine amino acid for use in solid-phase peptide synthesis (SPPS). This structure makes it a valuable linker for constructing complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and fluorescently labeled peptides.

This document provides core technical data, a hypothetical experimental protocol for molecular weight verification, and a logical workflow for the characterization of this compound.

Physicochemical Properties

The fundamental properties of **Azide-PEG3-L-alanine-Fmoc** are summarized below. The molecular weight is derived from its chemical formula by summing the atomic masses of its constituent atoms.



Property	Value
Chemical Formula	C24H28N4O7[1][2]
Molecular Weight	484.50 g/mol [1][2][3]
CAS Number	2054345-69-4[1][3]
Typical Purity	≥95%[1]
Storage Conditions	2-8°C, sealed, dry[1][2][3]

Experimental Protocols

Protocol 1: Molecular Weight Verification via Mass Spectrometry

This protocol outlines a standard procedure for confirming the molecular weight of **Azide-PEG3-L-alanine-Fmoc** using Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

- 1. Materials and Reagents:
- Azide-PEG3-L-alanine-Fmoc sample
- HPLC-grade Acetonitrile (ACN)
- HPLC-grade Water
- Formic Acid (FA), 99%+ purity
- Calibrant solution (e.g., Sodium Formate)
- 2. Sample Preparation:
- Prepare a 1 mg/mL stock solution of the compound in ACN.
- Dilute the stock solution to a final concentration of 10 μg/mL using a solvent mixture of 50:50
 ACN/Water with 0.1% Formic Acid. The acid serves to protonate the analyte, facilitating
 positive ion mode detection.
- 3. Instrument Setup (ESI-TOF):
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Mass Range: 100 1000 m/z
- Capillary Voltage: 3.5 kV





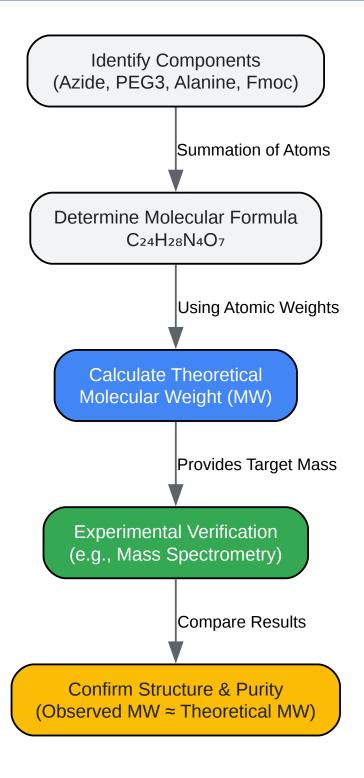


- Nebulizer Gas (N2): 1.5 bar
- Drying Gas (N2): 7.0 L/min at 200°C
- Calibration: Calibrate the instrument using the specified calibrant solution immediately prior to sample analysis.
- 4. Data Acquisition and Analysis:
- Inject 5 μL of the prepared sample into the mass spectrometer.
- Acquire data for 2 minutes.
- Process the resulting spectrum to identify the primary ion species. For this compound, the expected ion is the protonated molecule [M+H]⁺.
- Expected Result: A prominent peak should be observed at m/z ≈ 485.51 (Calculated: 484.50 + 1.008). The observed mass should be within a 5 ppm tolerance of the calculated mass to confirm the identity and integrity of the compound.

Visualized Workflows

The following diagrams illustrate the conceptual workflow for characterizing and utilizing this bifunctional linker.

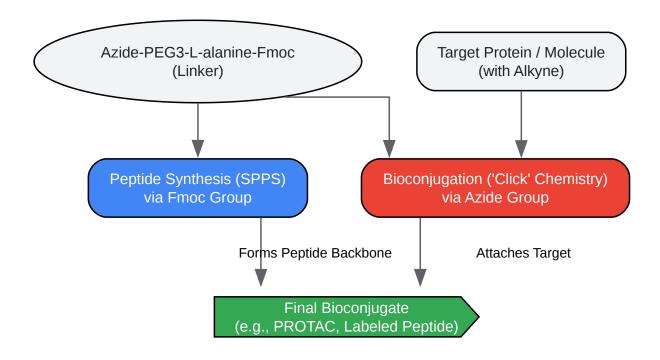




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Figure 1: Workflow for Molecular Weight Determination.





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Figure 2: Application Pathway in Bioconjugation.

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References

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